molecular formula C12H8IN3O4 B2682597 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate CAS No. 246021-94-3

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate

Cat. No.: B2682597
CAS No.: 246021-94-3
M. Wt: 385.117
InChI Key: CDQKNAFIBICOSF-UHFFFAOYSA-N
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Description

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is a chemical compound with the molecular formula C12H8IN3O4 and a molecular weight of 385.12 g/mol It is characterized by the presence of an iodine atom attached to the pyridine ring and a nitrophenyl group linked to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate typically involves the reaction of 2-iodo-3-pyridinol with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-iodo-3-pyridinol+4-nitrophenyl isocyanate2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate\text{2-iodo-3-pyridinol} + \text{4-nitrophenyl isocyanate} \rightarrow \text{this compound} 2-iodo-3-pyridinol+4-nitrophenyl isocyanate→2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Reduction Reactions: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products Formed

Scientific Research Applications

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where nitrophenyl derivatives have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by interacting with enzymes or receptors. The iodine atom on the pyridine ring can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-3-pyridinyl N-phenylcarbamate
  • 2-iodo-3-pyridinyl N-(4-methylphenyl)carbamate
  • 2-iodo-3-pyridinyl N-(4-chlorophenyl)carbamate

Uniqueness

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is unique due to the presence of both the iodine atom and the nitrophenyl group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

(2-iodopyridin-3-yl) N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3O4/c13-11-10(2-1-7-14-11)20-12(17)15-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQKNAFIBICOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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